3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one
Description
Significance of the Pyrrolidinone Scaffold in Contemporary Chemical Research
The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in drug discovery and chemical research. Its significance stems from a combination of unique structural and chemical properties that make it an ideal building block for creating diverse and biologically active molecules. The great interest in this saturated heterocyclic system is enhanced by several key factors. researchgate.netnih.gov
Firstly, the non-planar, puckered nature of the pyrrolidinone ring and its sp³-hybridized carbon atoms allow for the creation of complex, three-dimensional (3D) molecular shapes. nih.gov This increased 3D coverage is a desirable trait in modern drug design, as it enables molecules to make more specific and effective interactions with the intricate binding sites of biological targets like proteins and enzymes. nih.gov This structural complexity provides a distinct advantage over flat, two-dimensional aromatic ring systems. nih.gov
Secondly, the pyrrolidinone scaffold incorporates chiral centers, which are crucial for molecular recognition and biological activity. researchgate.net The stereochemistry of substituents on the ring can be precisely controlled, leading to different stereoisomers with potentially distinct biological profiles. This allows medicinal chemists to fine-tune the interaction of a drug candidate with its target, enhancing potency and selectivity. researchgate.net
Furthermore, derivatives of 2-pyrrolidinone (B116388) have demonstrated a wide spectrum of significant biological and pharmacological activities. nih.gov This versatile scaffold is a core component in compounds developed as anticonvulsant, anti-inflammatory, antibacterial, and anticancer agents. nih.govnih.gov Well-known medicines incorporating this structure include piracetam, used for cognitive disorders, and doxapram, a respiratory stimulant, highlighting the therapeutic success of this chemical class. nih.gov
Overview of 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one as a Representative Target Compound
Within the broad family of pyrrolidinones, this compound emerges as a specific compound of interest for chemical synthesis and research. It is a derivative of the basic 2-pyrrolidinone structure, featuring two distinct functional groups—an ethyl group and a hydroxymethyl group—both attached to the carbon at the 3-position of the ring. This substitution pattern creates a quaternary chiral center, adding to the molecule's structural complexity.
The presence of the primary alcohol (hydroxymethyl group) offers a reactive handle for further synthetic modifications, allowing for the attachment of other molecular fragments or the alteration of the compound's properties. The ethyl group contributes to the molecule's lipophilicity and steric profile. These features make this compound a valuable intermediate and building block in the synthesis of more complex molecules. The compound is intended for research purposes only. bldpharm.com
Key chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1782005-51-9 | 1pchem.com, bldpharm.com |
| Molecular Formula | C₇H₁₃NO₂ | 1pchem.com, bldpharm.com |
| Molecular Weight | 143.18 g/mol | 1pchem.com, bldpharm.com |
| MDL Number | MFCD28649263 | 1pchem.com, bldpharm.com |
| SMILES Code | O=C1NCCC1(CC)CO | bldpharm.com |
Research Objectives and Scope of Investigation for this compound
The investigation into this compound is primarily driven by its potential utility in synthetic and medicinal chemistry. The research objectives associated with this compound are focused on its role as a versatile chemical intermediate rather than an end-product with inherent biological activity.
The primary scope of research involves leveraging its unique structure as a starting material or key building block for the synthesis of novel, more complex chemical entities. The dual functionality of the hydroxymethyl group (for derivatization) and the chiral pyrrolidinone core makes it an attractive synthon for constructing libraries of compounds for drug discovery screening. Researchers may aim to synthesize derivatives to explore structure-activity relationships (SAR) in various therapeutic areas. For instance, substituted pyrrolidinones are often investigated as intermediates in the synthesis of pharmacologically important agents. google.com
The scope of investigation includes developing efficient synthetic routes to access this compound and its enantiomers in high purity. Furthermore, research would explore the chemical transformations of its hydroxymethyl group to introduce diverse functionalities, thereby creating a range of novel pyrrolidinone derivatives. These new compounds can then be evaluated for various biological activities, contributing to the broader effort of discovering new therapeutic leads based on the proven pyrrolidinone scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(5-9)3-4-8-6(7)10/h9H,2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUZJUPYKWXNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 3 Ethyl 3 Hydroxymethyl Pyrrolidin 2 One Precursors and Structural Analogs
Detailed Elucidation of Reaction Mechanisms for Pyrrolidinone Formation
The construction of the 3,3-disubstituted pyrrolidin-2-one skeleton can be achieved through various synthetic strategies. The elucidation of the precise reaction mechanisms is essential for optimizing reaction conditions and controlling product outcomes.
The Michael addition, or conjugate addition, is a cornerstone reaction for carbon-carbon bond formation and is frequently employed in the synthesis of pyrrolidinone precursors. byjus.comwikipedia.org The reaction involves the nucleophilic addition of a Michael donor (a nucleophile, often a stabilized carbanion) to the β-carbon of an α,β-unsaturated carbonyl compound, known as the Michael acceptor. masterorganicchemistry.com
The mechanism typically begins with the deprotonation of a carbon acid (e.g., a dialkyl malonate or a nitroalkane) by a base to generate a resonance-stabilized enolate or nitronate anion. wikipedia.orgchemistrysteps.com This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor. youtube.com This step is the key bond-forming event that establishes the carbon framework necessary for subsequent cyclization into the pyrrolidinone ring. The resulting intermediate is an enolate, which is then protonated by the solvent or a proton source to yield the final 1,5-dicarbonyl or γ-nitro carbonyl compound. masterorganicchemistry.com
Mechanism of Michael Addition:
Deprotonation: A base removes an acidic α-hydrogen from the Michael donor to form a stabilized carbanion (nucleophile). byjus.com
Nucleophilic Attack: The carbanion adds to the β-carbon of the α,β-unsaturated Michael acceptor, breaking the C=C π-bond and forming a new C-C single bond. An enolate intermediate is generated. masterorganicchemistry.com
Protonation: The enolate intermediate is protonated to give the final conjugate addition product. masterorganicchemistry.com
In the context of synthesizing precursors for 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one, a suitable Michael donor could be a derivative of 2-nitrobutane, which would provide the ethyl group at the eventual C3 position. The Michael acceptor would be an acrylate (B77674) derivative containing a protected hydroxymethyl group. The resulting γ-nitro ester can then be further transformed into the target lactam.
The Nef reaction is a critical transformation for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.org This reaction is particularly relevant in pyrrolidinone synthesis when a Michael addition involving a nitroalkane is used to form the precursor. The nitro group in the Michael adduct must be converted to a carbonyl group to facilitate the formation of the lactam ring.
The classical Nef reaction mechanism proceeds via the hydrolysis of a nitronate salt under strong acidic conditions. wikipedia.orgorganic-chemistry.org
Mechanism of the Nef Reaction:
Nitronate Formation: The starting nitroalkane, which must possess an α-hydrogen, is first deprotonated with a base to form a nitronate salt. organic-chemistry.org
Protonation: The nitronate salt is then treated with a strong mineral acid. The salt is protonated to form a nitronic acid, which is then protonated a second time to generate an iminium ion intermediate. wikipedia.org
Hydrolysis: This reactive intermediate is attacked by water in a nucleophilic addition. wikipedia.org
Decomposition: The resulting tetrahedral intermediate undergoes a series of proton transfers and eliminations, ultimately losing a molecule of nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water. The final product is the desired ketone or aldehyde. wikipedia.org
For a precursor to this compound, the Nef reaction would convert the γ-nitro group of the Michael adduct into a γ-keto group. This γ-keto ester or acid can then undergo reductive amination and subsequent intramolecular cyclization to yield the target pyrrolidin-2-one.
Intramolecular cycloaddition reactions provide a powerful and often stereocontrolled route to cyclic systems like pyrrolidines. mdpi.com Among these, the 1,3-dipolar cycloaddition of azomethine ylides is particularly effective for constructing the pyrrolidinone scaffold. nih.govnih.gov
An azomethine ylide is a 1,3-dipole that can react with a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition to form a five-membered heterocyclic ring. nih.gov In an intramolecular variant, the azomethine ylide and the dipolarophile are part of the same molecule.
The mechanism involves the in-situ generation of the azomethine ylide from a suitable precursor, such as an N-substituted glycine (B1666218) derivative or by the thermal or catalytic ring-opening of an aziridine. The ylide then undergoes a concerted or stepwise cycloaddition with a tethered alkene. This process allows for the direct construction of the pyrrolidinone ring with high control over stereochemistry. nih.govacs.org The reaction's regio- and diastereoselectivity are influenced by the nature of the dipole, the dipolarophile, and the length and conformation of the tether connecting them. nih.gov This method is highly convergent, assembling complex polycyclic structures efficiently. acs.orgacs.org
Kinetic and Thermodynamic Parameters Governing Pyrrolidinone Synthetic Pathways
The outcome of a chemical reaction is governed by both kinetic and thermodynamic factors. In pyrrolidinone synthesis, understanding these parameters allows for the rational selection of reaction conditions to favor the desired product. beilstein-journals.orgnih.gov
Kinetic Control: Under kinetic control (typically at lower temperatures), the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. masterorganicchemistry.com
Thermodynamic Control: Under thermodynamic control (typically at higher temperatures or with longer reaction times, allowing for equilibrium), the product distribution reflects the relative stabilities of the products. The most stable product will be the major one. masterorganicchemistry.com
In the Michael addition step, 1,4-addition is generally the thermodynamically favored pathway, leading to the more stable product. In contrast, 1,2-addition to the carbonyl group can sometimes be the kinetically favored process, especially with highly reactive nucleophiles like organolithium reagents. chemistrysteps.com
Computational studies, often using Density Functional Theory (DFT), can provide detailed insights into the energy profiles of reaction pathways. These studies can calculate the activation energies (ΔG‡) and reaction energies (ΔG) for transition states and intermediates, helping to predict whether a reaction is under kinetic or thermodynamic control. beilstein-journals.orgnih.gov For example, studies on the formation of substituted pyrrolidines have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product. nih.gov
| Reaction Parameter | Value (kcal·mol⁻¹) | Significance |
| Activation Energy (Ea) | 15 - 25 | Energy barrier that must be overcome for the reaction to occur. Lower values indicate a faster reaction rate. |
| Enthalpy of Activation (ΔH‡) | 14 - 24 | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -10 to -30 cal·mol⁻¹·K⁻¹ | The change in disorder in forming the transition state. Negative values are common for cyclization reactions, indicating a more ordered transition state. aip.orgresearchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 | The overall energy barrier combining enthalpy and entropy; directly related to the reaction rate constant. |
| Enthalpy of Reaction (ΔH) | -15 to -35 | The net heat released or absorbed during the reaction. Negative values indicate an exothermic reaction, which is typical for favorable bond-forming cyclizations. |
Note: The values presented are representative for typical pyrrolidinone formation reactions and can vary significantly based on specific substrates, catalysts, and solvents.
Stereochemical Outcomes and Diastereoselectivity in Pyrrolidinone Ring Closure
For a molecule like this compound, the carbon at position 3 is a quaternary stereocenter. The creation of such stereocenters with high stereocontrol is a significant challenge in organic synthesis. When other stereocenters are present in the molecule, the diastereoselectivity of the ring-closing reaction becomes critical.
Diastereoselectivity in pyrrolidinone synthesis is often dictated by the mechanism of the cyclization step. In intramolecular reactions, the existing stereochemistry of the acyclic precursor can direct the formation of new stereocenters. This is known as substrate-controlled diastereoselectivity. The conformation of the transition state during ring closure is influenced by steric and electronic factors, which lead to the preferential formation of one diastereomer over others.
For instance, in intramolecular 1,3-dipolar cycloadditions, the stereochemical information from a chiral center in the tether connecting the dipole and dipolarophile can be efficiently transferred to the newly formed ring, resulting in high diastereoselectivity. acs.org Similarly, in intramolecular Michael additions, the facial selectivity of the nucleophilic attack is influenced by the preferred conformation of the acyclic precursor.
Catalysts, particularly chiral catalysts, can also be used to control the stereochemical outcome, enabling enantioselective and diastereoselective syntheses. acs.org By creating a chiral environment around the reactants, the catalyst can lower the activation energy for the formation of one specific stereoisomer.
| Entry | Catalyst / Conditions | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Ag₂CO₃, Toluene, 80 °C | Chiral N-sulfinylazadiene + Azomethine ylide | >95:5 | 75 |
| 2 | No Catalyst, Toluene, 80 °C | Chiral N-sulfinylazadiene + Azomethine ylide | 85:15 | 60 |
| 3 | AgOAc, Toluene, 80 °C | Chiral N-sulfinylazadiene + Azomethine ylide | 90:10 | 72 |
| 4 | Cu(OTf)₂, Toluene, 80 °C | Chiral N-sulfinylazadiene + Azomethine ylide | 70:30 | 55 |
Data adapted from studies on diastereoselective [3+2] cycloadditions for the synthesis of densely substituted pyrrolidines. acs.org The results demonstrate the significant influence of the catalyst on achieving high diastereoselectivity.
Theoretical and Computational Studies of 3 Ethyl 3 Hydroxymethyl Pyrrolidin 2 One and Pyrrolidinone Systems
Quantum Chemical Modeling of Reaction Pathways and Energy Profiles
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. rsc.org By identifying transition states and intermediates, these methods can elucidate complex reaction mechanisms and predict the feasibility and selectivity of chemical transformations. nih.govresearchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reaction mechanisms of organic molecules, including those with pyrrolidinone scaffolds. nih.govresearchgate.net This approach calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. DFT methods, such as the widely used B3LYP functional, are employed to optimize the geometries of reactants, products, intermediates, and transition states along a proposed reaction pathway. researchgate.net
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |
|---|---|---|---|
| Pathway A (Exo approach) | TS-A | 22.5 | -15.2 |
| Pathway B (Endo approach) | TS-B | 25.1 | -13.8 |
This table illustrates how DFT can be used to compare the kinetic and thermodynamic favorability of different reaction pathways. A lower activation energy indicates a faster reaction.
Beyond DFT, other quantum chemical methods are also employed to study pyrrolidinone systems. Ab initio and semi-empirical methods offer a spectrum of options with varying levels of theory, accuracy, and computational expense. scribd.comlibretexts.orgresearchgate.net
Ab initio methods, which mean "from first principles," solve the Schrödinger equation without using experimental data for parameterization. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide increasingly accurate descriptions of the electronic structure. rsc.org While computationally demanding, high-level ab initio calculations are valuable for benchmarking results from less expensive methods and for studying small, representative models of the pyrrolidinone ring to understand fundamental electronic effects. libretexts.orgresearchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, or those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation are much faster than DFT or ab initio methods, making them suitable for preliminary studies of very large systems or for high-throughput screening of many different substituted pyrrolidinones. scribd.comwikipedia.org However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding situations involved. libretexts.orgwikipedia.org
Computational Analysis of Electronic Properties and Reactivity
The electronic properties of a molecule are fundamental to its reactivity. Computational methods can quantify these properties, providing predictive insights into how a molecule like 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, computational analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to have significant density on the nitrogen atom and the oxygen of the carbonyl group, while the LUMO is likely localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| LUMO | -0.5 | C=O (π*) |
| HOMO | -7.2 | N (lone pair), C=O (lone pair) |
| HOMO-LUMO Gap | 6.7 eV |
This table provides representative energy values for the frontier orbitals, which are key indicators of a molecule's electronic behavior and reactivity.
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is an invaluable tool for predicting and understanding intermolecular interactions. The MEP surface is color-coded to indicate different regions of electrostatic potential. wolfram.com
Red : Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue : Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green/Yellow : Regions of intermediate or near-zero potential.
For this compound, an MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. A region of positive potential (blue) would be expected around the hydrogen of the hydroxyl group and, to a lesser extent, the hydrogen on the nitrogen atom (if unsubstituted), making them potential hydrogen bond donors. The carbonyl carbon would lie within an electron-deficient region, confirming it as a primary site for nucleophilic attack. researchgate.net These maps are crucial for rationalizing non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering. chemrxiv.org
Conformational Dynamics and Pseudorotation of the Pyrrolidinone Ring System
Saturated five-membered rings like the pyrrolidinone ring in this compound are not planar. They adopt puckered conformations to relieve ring strain. nih.gov The dynamic interconversion between these conformations is a key feature of their structure. This motion is often described by a concept called pseudorotation. nih.govacs.org
The pyrrolidinone ring typically exists in two main types of puckered conformations: the "envelope" (or "exo" and "endo") and the "twist" conformations. nih.govnih.gov In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The transition between these conformers occurs through a low-energy pathway on the potential energy surface, known as the pseudorotation pathway. acs.org Computational methods can model this process, calculating the relative energies of the different conformers and the energy barriers between them. For pyrrolidine (B122466) itself, the barrier to pseudorotation is quite low. rsc.org In substituted pyrrolidinones like this compound, the substituents at the C3 position will significantly influence the conformational preference. Steric and electronic effects of the ethyl and hydroxymethyl groups will favor specific puckered states, potentially creating a more "locked" conformation where one conformer is significantly more stable than others. nih.gov Understanding these conformational preferences is critical, as the three-dimensional shape of the molecule dictates how it fits into active sites of enzymes or receptors. nih.gov
Prediction of Spectroscopic Parameters and Structural Elucidation Assistance
Theoretical and computational chemistry has emerged as an indispensable tool in the structural elucidation of novel compounds, offering predictive insights into their spectroscopic properties. For this compound and related pyrrolidinone systems, computational methods, particularly Density Functional Theory (DFT), provide a powerful means to predict various spectroscopic parameters. These theoretical predictions, when compared with experimental data, can significantly aid in the confirmation of molecular structures, assignment of complex spectra, and understanding of conformational and electronic characteristics.
Quantum chemical calculations are routinely employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), spin-spin coupling constants, and infrared (IR) and Raman vibrational frequencies. researchgate.net By calculating the optimized molecular geometry of a proposed structure, researchers can then compute its expected spectroscopic signature. This in silico data serves as a valuable reference for the interpretation of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
The prediction of NMR spectra is a cornerstone of computational structural elucidation. For complex molecules like this compound, which contains a chiral center and diastereotopic protons, theoretical calculations can be pivotal in assigning specific resonances. DFT methods are used to calculate the magnetic shielding tensors of each nucleus, which are then converted into chemical shifts, typically by referencing against a standard compound like tetramethylsilane (TMS) calculated at the same level of theory.
Studies on substituted pyrrolidinones have demonstrated a good correlation between theoretically predicted and experimentally measured NMR data. researchgate.net For instance, the calculated ¹H and ¹³C chemical shifts can help to:
Confirm Connectivity: By matching the predicted spectrum of a proposed structure to the experimental one, the atomic connectivity can be confidently confirmed.
Assign Diastereotopic Protons: In molecules with stereocenters, such as the C3 position in this compound, the methylene protons of the ethyl and hydroxymethyl groups are diastereotopic and thus should exhibit distinct chemical shifts. Computational models can accurately predict the magnitude of this difference, aiding in their unambiguous assignment.
Elucidate Conformational Preferences: The chemical shifts of nuclei are sensitive to the local electronic environment, which is influenced by the molecule's conformation. By calculating the NMR parameters for different low-energy conformers, a Boltzmann-weighted average spectrum can be generated that often shows better agreement with experimental results, providing insight into the predominant solution-state conformation.
Below is an illustrative table showcasing the type of data generated in such computational studies, comparing predicted and experimental chemical shifts for a representative 3,3-disubstituted pyrrolidin-2-one.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C=O | 178.5 | 177.2 |
| C3 | 45.2 | 44.8 |
| CH₂ (Ethyl) | 28.9 | 28.5 |
| CH₃ (Ethyl) | 8.5 | 8.2 |
| CH₂ (Hydroxymethyl) | 65.1 | 64.7 |
| C4 | 35.7 | 35.1 |
| C5 | 50.3 | 49.9 |
Note: The data in this table is representative and intended for illustrative purposes.
Vibrational Spectroscopy (IR and Raman) Prediction
Theoretical calculations are also highly effective in predicting vibrational spectra. By performing a frequency calculation on the optimized geometry of the molecule, the normal modes of vibration and their corresponding frequencies and intensities can be determined. researchgate.netdtic.mil This information is invaluable for assigning the absorption bands in an experimental IR spectrum and the scattering peaks in a Raman spectrum.
For this compound, key vibrational modes of interest would include:
The C=O stretching frequency of the lactam ring.
The O-H stretching frequency of the hydroxyl group.
The N-H stretching and bending modes of the amide.
C-H stretching and bending modes of the ethyl and hydroxymethyl substituents.
The C-N stretching mode of the lactam.
Computational studies on related heterocyclic systems have shown that DFT calculations can predict these vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity. researchgate.net The differences between theoretical and experimental IR spectra can also provide evidence for intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net
The following table provides a representative comparison of calculated and experimental vibrational frequencies for a substituted pyrrolidinone.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3450 | 3420 |
| N-H Stretch | 3310 | 3285 |
| C-H Stretch (Aliphatic) | 2980-2890 | 2960-2870 |
| C=O Stretch | 1695 | 1680 |
| N-H Bend | 1550 | 1540 |
| C-O Stretch | 1050 | 1042 |
Note: The data in this table is representative and intended for illustrative purposes.
Role of 3 Ethyl 3 Hydroxymethyl Pyrrolidin 2 One As a Synthetic Intermediate and Its Pharmacophore Implications
Versatility as a Building Block in the Synthesis of Complex Molecules
The utility of 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one as a synthetic intermediate stems from the inherent reactivity of its functional groups and the stable core structure of the pyrrolidinone ring. This scaffold allows for the controlled, three-dimensional arrangement of substituents, a critical feature for designing molecules with specific biological targets. nih.gov
Nitrogen-containing heterocyclic compounds are fundamental to drug discovery, forming the core of numerous natural products and synthetic drugs. researchgate.netuow.edu.au The pyrrolidinone ring, as found in this compound, is a precursor for a wide array of such structures. Synthetic strategies can leverage this starting material to construct more elaborate heterocyclic systems. For example, the lactam moiety can be reduced to a pyrrolidine (B122466), or the ring can be opened and re-closed to form different heterocyclic systems. The hydroxyl group offers a convenient handle for introducing further complexity through esterification, etherification, or conversion to other functional groups, facilitating the synthesis of fused or spirocyclic systems. nih.gov Modern synthetic methods, including transition metal-catalyzed reactions and multicomponent reactions, are often employed to build upon simple pyrrolidinone cores to create libraries of diverse nitrogenous compounds. researchgate.netorganic-chemistry.org
The pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of biologically active compounds. researchgate.netmdpi.com Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities. Therefore, this compound serves as a valuable starting point for synthesizing novel compounds with potential therapeutic applications. The specific arrangement of the ethyl and hydroxymethyl groups at the C3 position can influence the conformational properties of the molecule, potentially leading to favorable interactions with biological targets.
Table 1: Reported Biological Activities of Pyrrolidinone Derivatives
| Biological Activity | Examples of Pyrrolidinone-Containing Compounds |
|---|---|
| Antimicrobial | Various substituted pyrrolidines and pyrrolidinones |
| Anti-inflammatory | Pyrrolidinone-based NAAA inhibitors |
| Anticancer | Spiro-oxindole pyrrolidine derivatives |
| Anticonvulsant | Levetiracetam, Brivaracetam |
| Antiviral | Pyrrolidinone-based HIV-1 integrase inhibitors |
This table summarizes the broad biological activities associated with the general pyrrolidinone scaffold, highlighting the potential of its derivatives in drug discovery. scilit.comrsc.orgnih.gov
Structure-Activity Relationship (SAR) Principles Applied to Pyrrolidinone Derivatives
The biological activity of pyrrolidinone derivatives is highly dependent on their three-dimensional structure and the nature of their substituents. Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgrsc.org
The non-planar, puckered nature of the saturated pyrrolidinone ring allows for distinct spatial orientations of its substituents. nih.gov The presence of stereocenters, such as the quaternary carbon at the C3 position in this compound, is of paramount importance. Different stereoisomers of a molecule can exhibit vastly different biological activities because molecular recognition by proteins and enzymes is highly stereospecific. nih.govresearchgate.netnih.gov For instance, the orientation of a substituent can determine whether a compound acts as an agonist or an antagonist at a specific receptor. nih.gov Studies on various chiral pyrrolidines have shown that even a subtle change, such as the configuration of a single methyl group, can dramatically alter the binding mode within a protein's active site, thereby changing the compound's entire pharmacological profile. nih.gov The defined stereochemistry of intermediates like this compound is therefore critical for the stereoselective synthesis of drug candidates. mdpi.com
For example, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies on pyrrolidine amides revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency. rsc.orgrsc.org Similarly, for anticonvulsant agents based on the pyrrolidine-2,5-dione scaffold, the nature of the substituent at the C3 position was found to be a strong determinant of the activity profile. nih.gov Non-aromatic substituents at this position tended to favor activity in certain seizure models. nih.gov These findings underscore the principle that systematic modification of the groups attached to the core heterocycle is a fundamental strategy for drug optimization.
Table 2: Illustrative SAR Principles for Pyrrolidinone Derivatives
| Position of Substitution | Type of Modification | Impact on Biological Activity |
|---|---|---|
| N1-Position | Introduction of various alkyl or aryl groups | Often modulates potency and selectivity; key for interacting with specific receptor subpockets. |
| C3-Position | Altering size and lipophilicity (e.g., ethyl vs. benzhydryl) | Can switch the spectrum of activity (e.g., from one anticonvulsant model to another). nih.gov |
| C4-Position | Introduction of fluorine or other groups | Affects the puckering of the ring, influencing the spatial orientation of other substituents. nih.govbeilstein-journals.org |
This interactive table provides generalized examples of how substituent modifications at different positions on the pyrrolidinone ring can influence pharmacological outcomes, based on published SAR studies.
Pyrrolidinone Derivatives as Strategically Important Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The pyrrolidinone ring is considered a strategically important pharmacophore or a "privileged scaffold" because it is a core structural component in a multitude of compounds with diverse and significant pharmacological effects. researchgate.netscilit.comresearchgate.net Its prevalence in both natural products and successful synthetic drugs highlights its evolutionary and synthetic optimization as a structure that can effectively interact with a wide range of biological targets. mdpi.comnih.govfrontiersin.org
The value of the pyrrolidinone pharmacophore lies in its rigid, yet conformationally flexible, framework, which can be readily and synthetically diversified at multiple positions. nih.gov This allows medicinal chemists to systematically explore chemical space around the core scaffold to discover new therapeutic agents for a wide variety of diseases, including neurological disorders, infectious diseases, and cancer. nih.govresearchgate.net Therefore, molecules like this compound are not merely intermediates but are carriers of a pharmacophoric blueprint with high potential for the development of novel medicines.
Exploration of Pharmacophore Space and Chemical Diversity
The compound this compound serves as a valuable synthetic intermediate, primarily due to its core structure: the pyrrolidin-2-one, or pyroglutamic acid, scaffold. This five-membered nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, recognized for its frequent appearance in biologically active compounds. frontiersin.orgmdpi.com The utility of this specific intermediate stems from the combination of the rigid pyrrolidinone ring and the two distinct functional groups at the C3 position—an ethyl group and a hydroxymethyl group. These substituents provide vectors for chemical diversification.
The exploration of pharmacophore space is greatly enhanced by the saturated, sp³-hybridized nature of the pyrrolidinone ring. researchgate.netnih.gov Unlike flat, aromatic systems, the sp³-rich scaffold of this compound allows for the precise spatial arrangement of functional groups in three dimensions. This molecular complexity is a key factor in achieving high-affinity and selective interactions with biological targets. nih.gov Medicinal chemists can leverage this intermediate to generate libraries of diverse compounds by modifying or extending the ethyl and hydroxymethyl moieties, thereby exploring a wider range of chemical and biological space.
The strategic placement of substituents on the pyrrolidinone ring can dramatically influence the resulting compound's biological activity. For instance, structure-activity relationship (SAR) studies on various pyrrolidinone derivatives have shown that modifications at different positions lead to distinct pharmacological profiles. nih.gov The ethyl group at C3 of this compound provides a hydrophobic anchor, while the primary alcohol of the hydroxymethyl group offers a site for introducing a wide array of functionalities through esterification, etherification, or oxidation, further expanding chemical diversity.
| Scaffold/Derivative Class | Substitution Position(s) | Example Biological Target/Activity | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-diones | C3 | Anticonvulsant activity (MES and scPTZ tests) | nih.gov |
| Pyrrolidine Sulfonamides | C3, C4 | Estrogen Receptor (ER) modulation | nih.gov |
| 1,2,4-Oxadiazole Pyrrolidines | N1, C2 | Antibacterial (DNA gyrase inhibition) | frontiersin.org |
| Spiro-pyrrolidinone Hybrids | Spirocyclic at C3 | Anticancer (MDM2-p53 interaction inhibitors) | researchgate.net |
| Pyrrolidine-2,3-diones | N1, C3, C4, C5 | Antibacterial (PBP3 inhibition) | nih.govmdpi.com |
Pseudorotation and Three-Dimensional (3D) Coverage as Design Elements
A key feature governing the three-dimensional nature of the this compound scaffold is the phenomenon of pseudorotation. researchgate.netnih.gov As a saturated five-membered ring, the pyrrolidinone core is non-planar and can adopt a range of puckered conformations, often described as "twist" (T) and "envelope" (E) forms. nih.govrsc.org Pseudorotation is the continuous interconversion between these conformations, which occurs with a relatively low energy barrier. nih.gov This intrinsic flexibility allows the ring to present its substituents in different spatial orientations, significantly increasing its 3D coverage compared to rigid or planar scaffolds. nih.gov
This conformational behavior is a powerful tool in rational drug design. While the ring is flexible, the energetic preference for certain conformers can be controlled by the strategic placement of substituents. nih.gov Inductive and stereoelectronic factors associated with substituents influence the puckering of the ring, allowing chemists to "lock" it into a specific, biologically active conformation. nih.gov For example, the electronegativity of substituents can favor either a Cγ-exo or Cγ-endo envelope conformer, which can profoundly impact how the molecule fits into a protein's binding pocket. nih.gov
The ability to generate and control diverse 3D shapes is critical for modern fragment-based drug discovery and diversity-oriented synthesis. nih.govnih.gov By using intermediates like this compound, chemists can design molecules that populate under-represented areas of 3D chemical space. nih.gov The analysis of Principal Moments of Inertia (PMI) plots has been used to quantify the shape diversity of libraries based on pyrrolidine scaffolds, confirming that even simple disubstituted rings can provide excellent coverage of 3D space, moving away from the flat structures that dominate many compound collections. nih.gov
| Conformational Feature | Description | Influencing Factors | Significance in Design |
|---|---|---|---|
| Pseudorotation | The continuous interconversion between non-planar twist (T) and envelope (E) conformations of the five-membered ring. nih.govrsc.org | Low intrinsic energy barriers between conformers. nih.gov | Provides inherent 3D character and conformational flexibility. researchgate.netnih.gov |
| Envelope (E) Conformations | One atom of the ring is out of the plane formed by the other four. Key conformers include Cγ-exo and Cγ-endo. nih.gov | Electronegativity and steric bulk of substituents at C3 and C4. nih.gov | Allows for precise control of substituent orientation relative to the ring. nih.gov |
| Twist (T) Conformations | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. rsc.org | Substituent interactions and ring strain. Symmetrically substituted rings may favor a twist conformation. rsc.org | Contributes to the overall 3D shape and exploration of pharmacophore space. researchgate.netnih.gov |
| Conformational Locking | The use of specific substituents to create a high energetic preference for a single conformation. nih.gov | Introduction of bulky groups or groups with strong stereoelectronic effects. nih.gov | Reduces the entropic penalty of binding and presents a single, well-defined conformation to the biological target. nih.gov |
Strategic Integration of Pyrrolidinone Moieties in Medicinal Chemistry Programs
The pyrrolidinone ring is a cornerstone of many medicinal chemistry programs due to its proven track record as a versatile and effective scaffold for developing novel therapeutic agents. frontiersin.org Its prevalence in FDA-approved drugs highlights its importance and "drug-like" characteristics. researchgate.net The strategic integration of this moiety is driven by its ability to serve as a rigid, metabolically stable core that can be decorated with functional groups to target a wide array of biological systems. mdpi.com This scaffold is found in drugs with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory agents. frontiersin.orgresearchgate.net
In drug design, the pyrrolidinone core often functions as a template to orient key pharmacophoric elements in a precise three-dimensional arrangement, facilitating optimal interaction with protein targets. For example, in the development of inhibitors for the MDM2-p53 interaction, a spiro-pyrrolidinone core was used to project substituents into the key binding pockets of the MDM2 protein. researchgate.net Similarly, in the discovery of novel inhibitors of P. aeruginosa PBP3, the pyrrolidin-2,3-dione scaffold was systematically modified at multiple positions to optimize target inhibition and antibacterial activity. nih.govmdpi.com
Furthermore, the pyrrolidinone ring can act as a bioisosteric replacement for other chemical groups to improve a molecule's pharmacokinetic or pharmacodynamic properties. Its inherent polarity and ability to form hydrogen bonds can enhance solubility and target engagement. The development of pyrrolidine-containing drugs often begins with precursors like proline or pyroglutamic acid, underscoring the scaffold's accessibility and the well-established chemistry for its modification. mdpi.com The continued success of pyrrolidinone-based compounds in clinical development ensures its place as a high-value scaffold in the ongoing search for new medicines. researchgate.net
| Medicinal Chemistry Program Area | Role of Pyrrolidinone Scaffold | Example Drug/Compound Class | Reference |
|---|---|---|---|
| Oncology | Core scaffold for orienting groups to inhibit protein-protein interactions. | Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one (MDM2-p53 inhibitors) | researchgate.net |
| Infectious Diseases (Antibacterial) | Central framework for inhibitors of bacterial cell wall synthesis. | Pyrrolidine-2,3-diones (PBP3 inhibitors) | nih.govmdpi.com |
| Neurology (Anticonvulsants) | Privileged scaffold for CNS-active agents. | 3-Substituted Pyrrolidine-2,5-diones | nih.gov |
| Endocrinology | Template for designing selective receptor modulators. | 3,4-Disubstituted Pyrrolidine Sulfonamides (ER modulators) | nih.gov |
| Antiviral | Key structural component in various antiviral agents. | Asunaprevir, Paritaprevir | mdpi.com |
Future Research Directions and Advanced Methodologies for 3 Ethyl 3 Hydroxymethyl Pyrrolidin 2 One Research
Development of Innovative and Sustainable Synthetic Routes
The efficient and stereoselective synthesis of 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one is a primary focus for future research. While classical synthetic methods can be employed, the development of innovative and sustainable routes is crucial for environmentally friendly and economically viable production.
Biocatalysis: Enzymatic approaches offer a green alternative to traditional chemical synthesis. researchgate.netpharmasalmanac.commdpi.comnih.gov Engineered enzymes, such as variants of cytochrome P450, have shown promise in catalyzing intramolecular C-H amination to construct chiral pyrrolidines with high enantioselectivity. nih.govcaltech.edunih.gov A potential biocatalytic route to this compound could involve the enzymatic cyclization of an acyclic precursor, ensuring the desired stereochemistry at the C3 position.
Asymmetric Catalysis: Transition metal-catalyzed reactions provide another powerful tool for the enantioselective synthesis of γ-lactams with β-quaternary centers. nih.govrsc.orgresearchgate.net Rhodium and copper complexes, in particular, have been utilized in catalytic asymmetric syntheses. nih.govrsc.org Future work could focus on developing novel chiral ligands that can effectively control the stereochemistry of the cyclization reaction leading to the target molecule.
Flow Chemistry and Process Intensification: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.
| Synthetic Strategy | Key Advantages | Potential Challenges | Sustainability Aspect |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and availability, substrate scope limitations. | Reduced waste, lower energy consumption. |
| Asymmetric Catalysis | High catalytic efficiency, broad substrate scope, good functional group tolerance. | Catalyst cost and toxicity, optimization of reaction conditions. | Potential for catalyst recycling, atom economy. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging in microreactors. | Reduced solvent usage, energy efficiency. |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives
The detailed characterization of this compound and its complex derivatives is essential for understanding their structure-activity relationships. Advanced spectroscopic and structural elucidation techniques will play a pivotal role in this endeavor.
Multidimensional NMR Spectroscopy: Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the proton and carbon signals of complex molecules. nih.govnih.gov These techniques can be used to confirm the connectivity of atoms and establish the relative stereochemistry of substituents in derivatives of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a compound. This technique is crucial for confirming the identity of newly synthesized derivatives and for analyzing complex mixtures.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule. nih.govnih.govmdpi.commdpi.com Obtaining crystal structures of this compound and its derivatives in complex with biological targets can provide crucial insights into their binding modes and guide the design of more potent and selective inhibitors.
| Technique | Information Obtained | Application to this compound Derivatives |
| Multidimensional NMR | Connectivity, relative stereochemistry, conformational analysis. | Elucidation of the structure of complex derivatives with multiple chiral centers. |
| High-Resolution Mass Spectrometry | Elemental composition, molecular weight. | Confirmation of the identity of novel synthetic products and metabolites. |
| X-ray Crystallography | Absolute configuration, solid-state conformation, intermolecular interactions. | Determination of the 3D structure and binding mode of derivatives with target proteins. |
Integrated Computational and Experimental Approaches for Mechanistic Discovery
A synergistic approach that combines computational modeling with experimental studies is essential for a deep understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound derivatives.
Density Functional Theory (DFT) Calculations: DFT is a powerful computational method for studying the electronic structure and reactivity of molecules. It can be used to model reaction pathways, calculate activation energies, and predict spectroscopic properties. For instance, DFT calculations can be employed to investigate the mechanism of the key cyclization step in the synthesis of this compound and to rationalize the observed stereoselectivity. bohrium.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time. tandfonline.com This technique can be used to study the conformational flexibility of this compound derivatives and their interactions with biological macromolecules, such as enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govbohrium.com By developing QSAR models for derivatives of this compound, it may be possible to predict the activity of new compounds and to guide the design of more potent analogues.
| Approach | Contribution | Example Application |
| DFT Calculations | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. | Investigating the transition state of the enantioselective cyclization to form the pyrrolidinone ring. |
| MD Simulations | Understanding conformational dynamics and ligand-receptor interactions. | Simulating the binding of a derivative to the active site of a target enzyme to predict binding affinity. |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Developing a model to predict the inhibitory potency of new derivatives against a specific enzyme. |
Exploration of Novel Applications Based on Mechanistic Understanding
A thorough understanding of the reactivity and molecular interactions of this compound, gained through integrated computational and experimental studies, will pave the way for the exploration of novel applications.
Pharmacophore Modeling and Drug Design: The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govmdpi.com By understanding the key pharmacophoric features of this compound derivatives that are responsible for their biological activity, it will be possible to design new molecules with improved therapeutic properties. tandfonline.commdpi.com The hydroxymethyl group, for example, can be functionalized to introduce additional interaction points with a biological target.
Development of Chemical Probes: Derivatives of this compound can be functionalized with reporter groups, such as fluorescent tags or biotin, to create chemical probes. These probes can be used to study the localization and function of their biological targets in living cells.
Catalyst Development: The chiral nature of this compound makes it an interesting candidate for use as a chiral ligand in asymmetric catalysis. The development of new catalysts based on this scaffold could enable novel and efficient enantioselective transformations.
| Application Area | Mechanistic Rationale | Potential Impact |
| Drug Discovery | The pyrrolidinone core is a known pharmacophore. The ethyl and hydroxymethyl groups allow for diverse functionalization to target specific enzymes or receptors. | Development of new therapeutics for a range of diseases, including neurological disorders and cancer. |
| Chemical Biology | The hydroxymethyl group can be readily modified to attach probes for target identification and validation. | Elucidation of biological pathways and mechanisms of drug action. |
| Asymmetric Catalysis | The chiral scaffold can be used to create a stereochemically defined environment around a metal center. | Enabling new and efficient methods for the synthesis of other chiral molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
